Physical and chemical properties of Benzofuran-6-ylmethanamine
Physical and chemical properties of Benzofuran-6-ylmethanamine
An In-Depth Technical Guide to Benzofuran-6-ylmethanamine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Introduction
The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] These compounds have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[3][4][5][6] This guide focuses on a specific, highly functional derivative: Benzofuran-6-ylmethanamine (CAS No: 17450-69-0).
Characterized by the fusion of a benzene ring with a furan ring, the benzofuran core is endowed with unique electronic and structural properties. The introduction of a primary aminomethyl group at the 6-position transforms the molecule into a versatile building block for drug discovery. This amine serves both as a key pharmacophoric feature, capable of forming critical hydrogen bonds and salt bridges with biological targets, and as a synthetic handle for the elaboration of molecular complexity.
This document provides a comprehensive technical overview of Benzofuran-6-ylmethanamine for researchers, chemists, and drug development professionals. It delves into its core physicochemical and spectroscopic properties, outlines logical synthetic strategies and reactivity profiles, explores its applications in medicinal chemistry, and provides essential safety and handling protocols.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. For Benzofuran-6-ylmethanamine, these properties are crucial for designing synthetic routes, developing formulations, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| CAS Number | 17450-69-0 | [7] |
| Molecular Formula | C₉H₉NO | [7] |
| Molecular Weight | 147.18 g/mol | [7] |
| Appearance | Pale-yellow to yellow-brown liquid | [7] |
| Purity (Typical) | ≥95% | [7] |
| InChI Key | NBPDUBHQRMCPSY-UHFFFAOYSA-N | [7] |
| Storage Conditions | Store in a dry, well-ventilated place, tightly closed. Keep locked up or in an area accessible only to qualified persons. | [8] |
Solubility and pKa: Implications for Drug Development
The pKa of the conjugate acid of the amine is expected to be in the range of 9-10, similar to other benzylic amines. This is a critical parameter for drug development:
-
Aqueous Solubility: At physiological pH (~7.4), the amine will be predominantly protonated, forming a cationic ammonium salt. This significantly enhances aqueous solubility, which is often a prerequisite for oral bioavailability.
-
Target Interaction: The ability to exist in both a neutral and a charged state allows for diverse interactions with biological targets. The charged form can engage in strong ionic interactions, while the neutral form can more readily cross cell membranes.
Section 2: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is employed to verify the identity and purity of Benzofuran-6-ylmethanamine.
Caption: Workflow for the analytical characterization of Benzofuran-6-ylmethanamine.
Expected Spectral Features:
-
¹H NMR (Proton NMR): The proton NMR spectrum is the most informative tool for structural elucidation. For Benzofuran-6-ylmethanamine, one would expect to see:
-
Aromatic Region (~7.0-7.8 ppm): Signals corresponding to the protons on the benzene and furan rings. The specific splitting patterns (doublets, singlets, etc.) would confirm the 6-position substitution.
-
Benzylic Protons (~3.9-4.1 ppm): A singlet integrating to two protons (2H) for the -CH₂- group adjacent to the benzofuran ring and the amine.
-
Amine Protons (~1.5-2.5 ppm): A broad singlet integrating to two protons (2H) for the -NH₂ group. This signal's position can vary and it may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments. The spectrum would show nine distinct signals: seven for the aromatic and furan carbons and one for the benzylic (-CH₂) carbon. The chemical shifts provide evidence for the overall carbon skeleton.[9][10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 147). The fragmentation pattern, often involving the loss of the aminomethyl group, provides further structural confirmation.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. Key expected absorption bands include:
-
N-H Stretch (~3300-3400 cm⁻¹): A characteristic pair of peaks for the primary amine.
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Signals for the C-H bonds on the rings.
-
C=C Aromatic Stretch (~1450-1600 cm⁻¹): Multiple bands indicating the aromatic system.
-
C-O-C Ether Stretch (~1050-1250 cm⁻¹): A strong band for the furan ether linkage.
-
Protocol 2: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of Benzofuran-6-ylmethanamine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz spectrometer, 16-32 scans, 5-second relaxation delay).
-
Processing: Apply Fourier transformation to the raw data (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton connectivity.
Section 3: Chemical Synthesis and Reactivity
The synthesis of Benzofuran-6-ylmethanamine can be approached through several established organic chemistry transformations. A logical and common strategy involves the reductive amination of a corresponding aldehyde, which itself can be derived from a commercially available starting material.
Caption: A plausible synthetic workflow for Benzofuran-6-ylmethanamine.
Protocol 3: Synthesis via Reductive Amination
This protocol describes the conversion of Benzofuran-6-carbaldehyde to the target amine.
-
Reaction Setup: To a solution of Benzofuran-6-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Then, basify the solution with 2M NaOH to pH ~10.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Benzofuran-6-ylmethanamine.
-
Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2.
Reactivity Profile
The chemical reactivity is dominated by two key features:
-
The Primary Amine: As a potent nucleophile and a base, the amine readily undergoes acylation to form amides, alkylation to form secondary and tertiary amines, and reductive amination with aldehydes and ketones. These reactions are fundamental in medicinal chemistry for building libraries of analogs.
-
The Benzofuran Ring: The ring system can undergo electrophilic aromatic substitution. However, the benzofuran system is generally less reactive than simple benzene and the position of substitution is directed by the existing ring structure. Friedel-Crafts reactions and formylation are possible under specific conditions.[13]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of Benzofuran-6-ylmethanamine lies in its potential as a scaffold and building block for the synthesis of novel therapeutic agents. The benzofuran core is present in numerous FDA-approved drugs and clinical candidates, such as the antiarrhythmic drug Amiodarone.[2]
Derivatives of benzofuran have been shown to inhibit a wide range of biological targets. The strategic placement of the aminomethyl group at the 6-position provides an ideal vector for exploring structure-activity relationships (SAR).
Caption: Potential mechanism of action for a benzofuran derivative as a kinase inhibitor.
Key Application Areas:
-
Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. The benzofuran scaffold can be elaborated to target the ATP-binding site of kinases like VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that feed tumors).[14]
-
Monoamine Transporter Ligands: Aminopropyl- and aminobutyl-benzofurans have been investigated as monoamine releasing agents that interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, similar to MDMA.[15] This highlights the potential for developing novel CNS agents.
-
Antimicrobial Agents: The benzofuran nucleus is a common feature in compounds designed to combat bacterial and fungal infections.[5] The aminomethyl group can be used to tune solubility and cell penetration properties.
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and high degree of functionality, Benzofuran-6-ylmethanamine is an excellent candidate for fragment screening libraries to identify initial hits against new biological targets.
Section 5: Safety, Handling, and Storage
As a research chemical, Benzofuran-6-ylmethanamine must be handled with appropriate caution. The Safety Data Sheet (SDS) is the primary source of information for safe handling.[8]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles are mandatory.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and secure location away from incompatible materials like strong oxidizing agents.[8][16]
Conclusion
Benzofuran-6-ylmethanamine emerges as a molecule of significant interest for chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthesis, and dual-functionality—a privileged benzofuran core and a reactive primary amine—make it an exceptionally valuable building block. From serving as a foundational scaffold for kinase inhibitors to a starting point for novel CNS agents, its potential applications are broad and compelling. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers are well-equipped to leverage this compound in the pursuit of new scientific discoveries and the development of next-generation therapeutics.
References
-
Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]
-
PubChem. Benzofuran. [Link]
- Miao, Y., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research.
-
Gong, J., et al. (2019). Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry. [Link]
-
DEA Microgram Journal. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]
-
Gao, W., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]
- Google Patents.
-
Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Cheméo. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. [Link]
-
PubChem. 1-Benzofuran-2-ylmethanamine hydrochloride. [Link]
-
Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research. [Link]
-
Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
DEA Microgram Journal. The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. [Link]
-
Gatch, M. B., et al. (2022). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry. [Link]
-
Papsun, D. M., et al. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Journal of Analytical Toxicology. [Link]
-
NIST WebBook. Benzofuran IR Spectrum. [Link]
-
ResearchGate. ¹H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. [Link]
-
NIST WebBook. Benzofuran Mass Spectrum. [Link]
-
ResearchGate. (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]
-
MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]
-
Kłys, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Eldehna, W. M., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. [Link]
-
Giorgi, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. Rapid Communications in Mass Spectrometry. [Link]
-
American Elements. Benzofurans. [Link]
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
